molecular formula C19H19N5O3 B3612484 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide

Katalognummer B3612484
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: NEMDVKNCMOPRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a benzotriazole-based compound that has been shown to inhibit protein-protein interactions, making it an attractive tool for studying various biological processes.

Wirkmechanismus

BTA-EG6 works by binding to the surface of proteins and disrupting their ability to interact with other proteins. Specifically, BTA-EG6 binds to a hydrophobic pocket on the surface of proteins, which is often involved in protein-protein interactions. By binding to this pocket, BTA-EG6 prevents other proteins from binding to it and disrupting the interaction.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein-protein interaction being targeted. In cancer research, the inhibition of the MDM2-p53 interaction by BTA-EG6 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In other studies, BTA-EG6 has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has potential applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BTA-EG6 is its specificity for protein-protein interactions, which allows researchers to target specific interactions without affecting other cellular processes. Additionally, BTA-EG6 is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of BTA-EG6 is its relatively low potency compared to other protein-protein interaction inhibitors, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are many potential future directions for the use of BTA-EG6 in scientific research. One area of interest is in the development of new cancer therapies that target the MDM2-p53 interaction using BTA-EG6 or other similar inhibitors. Additionally, BTA-EG6 may have applications in the treatment of other diseases, such as inflammatory disorders, by targeting specific protein-protein interactions involved in these diseases. Further research is needed to fully understand the potential of BTA-EG6 and other protein-protein interaction inhibitors in scientific research and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has been used in a variety of scientific studies as a tool to investigate protein-protein interactions. One of the main applications of BTA-EG6 is in the field of cancer research, where it has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53. This interaction is known to play a critical role in the development of many types of cancer, and the inhibition of this interaction by BTA-EG6 has been shown to have potential therapeutic benefits.

Eigenschaften

IUPAC Name

2-(benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-3-26-17-9-13(11-20)15(10-18(17)27-4-2)21-19(25)12-24-16-8-6-5-7-14(16)22-23-24/h5-10H,3-4,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDVKNCMOPRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)CN2C3=CC=CC=C3N=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.